molecular formula C8H14S B14596462 6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran CAS No. 61049-56-7

6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran

Cat. No.: B14596462
CAS No.: 61049-56-7
M. Wt: 142.26 g/mol
InChI Key: JKMICSUVRPOSMC-UHFFFAOYSA-N
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Description

6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran is an organic compound with the molecular formula C8H14S. It belongs to the class of thiopyrans, which are sulfur-containing heterocycles. This compound is characterized by its unique structure, which includes an ethyl and a methyl group attached to a dihydrothiopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-buten-2-ol with hydrogen sulfide in the presence of a catalyst to form the thiopyran ring. The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form, such as tetrahydrothiopyran, using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Chlorine, bromine, sulfuric acid

Major Products Formed

Scientific Research Applications

6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in various biochemical reactions, including redox processes and enzyme inhibition. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

61049-56-7

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran

InChI

InChI=1S/C8H14S/c1-3-8-6-4-5-7(2)9-8/h4,6-8H,3,5H2,1-2H3

InChI Key

JKMICSUVRPOSMC-UHFFFAOYSA-N

Canonical SMILES

CCC1C=CCC(S1)C

Origin of Product

United States

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